N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE

Description

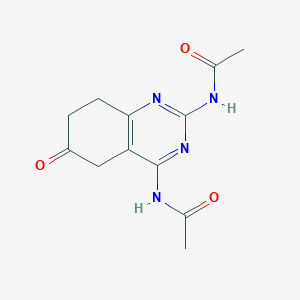

The compound N-[2-(acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide is a quinazoline derivative featuring a bicyclic aromatic ring system with two nitrogen atoms (positions 1 and 3) and a tetrahydro-oxo substituent at position 4.

Properties

IUPAC Name |

N-(2-acetamido-6-oxo-7,8-dihydro-5H-quinazolin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-6(17)13-11-9-5-8(19)3-4-10(9)15-12(16-11)14-7(2)18/h3-5H2,1-2H3,(H2,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSDXVOREMRIDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC2=C1CC(=O)CC2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166677 | |

| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285139-07-3 | |

| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285139-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE involves several steps. One common synthetic route includes the reaction of 2-aminobenzamide with acetic anhydride to form N-acetyl-2-aminobenzamide. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired quinazolinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can convert the quinazolinone ring to tetrahydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide exhibits significant biological activity primarily as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase (CMP-Neu5Ac synthase) . This enzyme plays a crucial role in the biosynthesis of sialic acids, which are important for various cellular functions including cell signaling and pathogen recognition. By inhibiting this enzyme, the compound disrupts sialic acid production, potentially affecting tumor growth and metastasis .

Scientific Research Applications

- Cancer Research : Due to its ability to inhibit sialic acid production, this compound has been studied for its potential in cancer therapies. Sialic acids are often overexpressed in tumors and are associated with tumor progression and metastasis.

- Infection Studies : The inhibition of sialic acid synthesis may also affect pathogen recognition by the immune system. Research has explored its use in understanding viral infections where sialic acids play a role in viral entry into host cells.

- Metabolic Pathway Studies : Researchers utilize this compound to study metabolic pathways involving sialic acids and their implications in various diseases.

Case Studies

- Inhibition Studies : A study demonstrated that N-[2-(acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide effectively reduced sialic acid levels in cancer cell lines, suggesting its potential as a therapeutic agent against tumor growth.

- Viral Entry Research : Research indicated that this compound could hinder the ability of certain viruses to enter host cells by disrupting the sialic acid-mediated recognition process.

Mechanism of Action

The mechanism of action of N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets. As an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase, it binds to the active site of the enzyme, preventing the conversion of substrates into sialic acids. This inhibition disrupts the biosynthesis pathway, leading to reduced levels of sialic acids in cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the molecular features of the target compound with three analogs:

Key Observations :

- Quinazoline vs.

- Substituent Effects: The tetrahydro-oxo group in the target compound may increase conformational flexibility compared to fully aromatic systems like N-6-Quinolylacetamide.

Reactivity Considerations :

- The tetrahydro-oxo group in the target compound could render it susceptible to oxidation or hydrolysis under acidic/basic conditions.

- Brominated quinoline derivatives () exhibit reactivity at the bromine site for further functionalization (e.g., Suzuki coupling) .

Implications :

Biological Activity

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide is a synthetic organic compound with significant biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 262.26 g/mol

- CAS Number : 285139-07-3

The compound features a quinazoline scaffold that is critical for its biological activity. Its synthesis typically involves the reaction of 2-aminobenzamide with acetic anhydride followed by cyclization with ethyl acetoacetate under acidic conditions.

N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide acts primarily as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase (CMP-Neu5Ac synthase) . This enzyme plays a pivotal role in the biosynthesis of sialic acids, which are important for various cellular functions including cell signaling and pathogen recognition. By inhibiting this enzyme, the compound disrupts sialic acid production, potentially affecting tumor growth and metastasis .

Antitumor Activity

Research has demonstrated that compounds related to quinazoline derivatives exhibit significant antitumor activity. For instance, studies have shown that N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been found to induce G1 phase arrest in certain cancer cell lines.

- Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

In vitro studies have shown that this compound can effectively reduce cell proliferation in melanoma and pancreatic cancer models .

Antiviral Properties

Recent investigations into the antiviral potential of quinazoline derivatives have revealed promising results against viral pathogens such as SARS-CoV-2. Derivatives similar to N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide exhibited inhibitory effects on viral replication with IC50 values indicating moderate potency .

Research Findings

Case Studies

- Melanoma Treatment : In a controlled study involving melanoma cells, treatment with N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide resulted in a significant reduction in cell viability compared to untreated controls.

- SARS-CoV-2 Inhibition : A recent study evaluated various quinazoline derivatives for their antiviral efficacy against SARS-CoV-2. The compound demonstrated effective inhibition at both the adsorption and replication stages of the viral lifecycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.